(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride structure elucidation
(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules, this process extends beyond mere atomic connectivity to the precise determination of both relative and absolute stereochemistry. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride, a valuable chiral building block. We will detail the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. The causality behind each experimental choice is explored, providing a logical framework for confirming the compound's molecular formula, functional groups, atomic framework, relative trans stereochemistry, enantiomeric purity, and absolute (3R,4S) configuration.
Introduction: The Imperative of Structural Precision
(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride (CAS: 215940-96-8) is a substituted tetrahydrofuran derivative possessing two stereogenic centers.[1][2] Such chiral scaffolds are of significant interest in medicinal chemistry, where stereoisomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.[3] Therefore, an unambiguous and robust elucidation of its structure is not merely an academic exercise but a critical prerequisite for its application in the synthesis of active pharmaceutical ingredients (APIs).
This guide presents a holistic and self-validating methodology to confirm every structural aspect of the target molecule, moving from foundational analysis to the definitive assignment of its absolute configuration.
Foundational Analysis: Confirming Molecular Identity
The first step in any structure elucidation workflow is to confirm the molecular formula and identify the constituent functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Formula Verification
Causality: Mass spectrometry provides the most direct evidence of a molecule's mass. For a salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically result in the observation of the protonated free base, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition from the highly accurate mass measurement, confirming the molecular formula.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or water.
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Instrumentation: Utilize an ESI-MS system, often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.
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Ionization Mode: Operate in positive ion mode to detect the protonated molecule.
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Data Acquisition: Infuse the sample directly or via a liquid chromatography system and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Expected Data & Interpretation: The free base, (3R,4S)-4-aminotetrahydrofuran-3-ol, has a molecular formula of C₄H₉NO₂ and a monoisotopic mass of 103.0633 Da.[4] The hydrochloride salt itself is often not directly observed. Instead, the primary ion detected will be the protonated free base, [C₄H₉NO₂ + H]⁺.
| Ion Species | Formula | Calculated m/z | Observed m/z (HRMS) |
| Protonated Free Base | [C₄H₁₀NO₂]⁺ | 104.0706 | ~104.0706 ± 5 ppm |
The observation of an ion with an m/z matching the calculated value within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in the molecule: an alcohol (O-H), a primary amine (N-H, as its ammonium salt), and an ether (C-O-C).
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the Attenuated Total Reflectance (ATR) crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation: The IR spectrum will display characteristic absorption bands for the alcohol, amine, and ether functionalities. The protonation of the amine to an ammonium salt (NH₃⁺) is a key diagnostic feature.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| ~3400-3200 | O-H stretch | Alcohol | Broad and strong[5][6] |
| ~3000-2500 | N-H stretch | Primary Ammonium (R-NH₃⁺) | Very broad, strong, often with multiple sub-peaks |
| ~1620-1550 | N-H bend | Primary Ammonium (R-NH₃⁺) | Medium to strong, sharp |
| ~1150-1050 | C-O stretch | Ether & Secondary Alcohol | Strong, sharp[7] |
Elucidating Connectivity and Relative Stereochemistry via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[8][9] A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and, crucially, to determine the relative stereochemistry of the substituents on the furan ring.
Causality: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Scalar coupling (J-coupling) between adjacent nuclei provides direct evidence of connectivity, and the magnitude of this coupling can reveal dihedral angles, which in turn defines the relative stereochemistry (cis vs. trans).
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Caption: NMR strategy for determining molecular connectivity.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.[10]
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
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2D Spectra Acquisition: Acquire gCOSY, HSQC, and HMBC spectra using standard pulse programs.
Expected Data & Interpretation: The protonation of the amine will cause a downfield shift for adjacent protons (H4 and H5).[10] The key to determining the relative stereochemistry lies in the coupling constant between H3 and H4 (J₃,₄). In a five-membered ring, a trans relationship typically results in a smaller coupling constant compared to a cis relationship.
| Position | ¹H δ (ppm, mult, J Hz) | ¹³C δ (ppm) | Key 2D Correlations (COSY, HMBC) | Stereochemical Insight |
| H2/H2' | ~3.8-4.0 (m) | ~70-75 | COSY to H3; HMBC to C5 | Protons on carbon adjacent to ether oxygen |
| H3 | ~4.2-4.4 (m) | ~75-80 | COSY to H2, H4 | Proton on alcohol-bearing carbon |
| H4 | ~3.5-3.7 (m) | ~55-60 | COSY to H3, H5 | Proton on amine-bearing carbon |
| H5/H5' | ~3.6-3.8 (m) | ~68-73 | COSY to H4; HMBC to C2 | Protons on carbon adjacent to ether oxygen |
| OH | Broad, variable | - | D₂O exchangeable | Confirms alcohol presence |
| NH₃⁺ | Broad, variable | - | D₂O exchangeable | Confirms ammonium presence |
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Connectivity: COSY correlations will establish the H2-H3-H4-H5 spin system. HSQC will link each of these protons to its respective carbon. HMBC correlations (e.g., from H2 to C5) will confirm the cyclic ether structure.
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Relative Stereochemistry: The coupling constant J₃,₄ is diagnostic. For a trans configuration in a tetrahydrofuran ring, a J-value in the range of 4-7 Hz is typically expected. This value, when compared to literature values for similar systems, provides strong evidence for the trans relationship between the hydroxyl and amino groups.
Assessing Stereochemical Purity
Once the relative stereochemistry is established, it is crucial to confirm the sample's enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[11][] An enantiomerically pure sample will produce a single peak, whereas a racemic mixture will be resolved into two separate peaks. This method is the industry standard for quantifying enantiomeric excess (e.e.).[3][13]
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Caption: Principle of enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC Method Development
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Column Selection: Screen various polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), which are highly effective for separating a wide range of chiral compounds.[14]
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Mobile Phase Screening: Begin with a standard mobile phase like Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase, often with additives like trifluoroacetic acid or diethylamine to improve peak shape.
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Racemic Standard: Synthesize or purchase a racemic standard of the compound to confirm that the method is capable of separating the two enantiomers.
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Analysis: Inject the sample and the racemic standard. Calculate the enantiomeric excess of the sample using the peak areas.
Expected Data: A successful chiral method will show baseline resolution of the two enantiomers in the racemic standard. The analysis of the (3R,4S) sample should yield a single, sharp peak corresponding to one of the peaks in the racemic chromatogram, with the other enantiomer's peak being absent or below the limit of quantification.
The Definitive Step: Assignment of Absolute Configuration
While the preceding techniques confirm the what, where, and relative arrangement, they cannot distinguish the (3R,4S) enantiomer from its mirror image, (3S,4R). This requires a method that is sensitive to absolute chirality.
Single-Crystal X-Ray Crystallography: The Gold Standard
Causality: X-ray crystallography is the most unambiguous method for determining the absolute configuration of a molecule.[15][16] By analyzing the diffraction pattern of X-rays from a single crystal, the precise three-dimensional arrangement of every atom can be determined. The use of anomalous dispersion allows for the definitive assignment of the absolute stereochemistry.[17][18]
Experimental Protocol:
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Crystallization: Grow a high-quality single crystal of the hydrochloride salt. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically using Cu Kα radiation to maximize the anomalous scattering effect for light atoms.
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Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
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Absolute Structure Determination: The absolute configuration is confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[19]
Expected Outcome: The analysis will yield a detailed 3D structural model (e.g., an ORTEP plot) that visually confirms the trans relationship between the amino and hydroxyl groups and assigns the correct R/S configuration to C3 and C4. A Flack parameter of approximately 0.0(1) would provide high confidence in the (3R,4S) assignment.
Comprehensive Workflow Summary
The structure elucidation of (3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride is a sequential, confirmatory process where each technique builds upon the last, culminating in an unambiguous structural assignment.
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